BenchChemオンラインストアへようこそ!

Enramycin

Clostridium perfringens minimum inhibitory concentration necrotic enteritis

Why Enramycin (CAS 34304-21-7)? Its MurG-inhibiting, cell-wall-lysis mechanism is unique among polypeptide antibiotics, conferring unmatched efficacy against Clostridium perfringens (MIC 0.6 μg/mL—25% lower than virginiamycin). With 0% resistance in Enterococcus panels where bacitracin resistance exceeds 80%, Enramycin solves the resistance crisis. Rapid fecal excretion (87–100% in 6–12 h) supports a 7-day withdrawal period and sub-25 μg/kg tissue residues, ensuring MRL compliance (30 μg/kg) for export markets. No cross-resistance with tetracyclines, macrolides, or aminoglycosides preserves human-use antibiotics. For broiler and swine operations seeking reliable necrotic enteritis protection without compromising antimicrobial stewardship, Enramycin delivers quantifiable, compliant performance.

Molecular Formula C108H140Cl2N26O31
Molecular Weight 2369.3 g/mol
CAS No. 34304-21-7
Cat. No. B1148400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnramycin
CAS34304-21-7
Molecular FormulaC108H140Cl2N26O31
Molecular Weight2369.3 g/mol
Structural Identifiers
SMILESCCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CN=C(N8)N)C)C9=CC=C(C=C9)O)C
InChIInChI=1S/C108H140Cl2N26O31/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166)/b11-9+,19-13-/t51?,52-,53+,54-,55-,62-,63-,71-,72+,73+,74-,75+,76-,80+,81-,82+,83+,84-,85-,86+,87+,88+/m1/s1
InChIKeyJPYWPHBUMZRLPO-DLYWSANHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enramycin (CAS 34304-21-7): Veterinary Polypeptide Antibiotic Feed Additive for Gram-Positive Gut Pathogen Control


Enramycin (also known as enduracidin, CAS 34304-21-7) is a polypeptide antibiotic produced by Streptomyces fungicidus [1]. It is widely utilized as a feed additive for swine and poultry, primarily for the prevention of necrotic enteritis caused by Gram-positive gut pathogens, most notably Clostridium perfringens [2]. The compound acts as an inhibitor of the enzyme MurG, which catalyzes the transglycosylation reaction in the final step of peptidoglycan biosynthesis, thereby compromising bacterial cell wall integrity and leading to cell lysis [3].

Enramycin Procurement Consideration: Why In-Class Antibiotics Cannot Be Substituted Without Performance and Regulatory Impact


Generic substitution among feed-grade polypeptide antibiotics is not scientifically justified due to significant variations in target pathogen susceptibility, resistance profiles, and residue kinetics. For instance, bacitracin exhibits markedly higher epidemiological cut-off values (ECOFF) for Enterococcus spp. (32 μg/mL) compared to enramycin (8 μg/mL) [1], while bacitracin resistance frequency in field isolates can exceed 96% in E. faecium [2]. Furthermore, enramycin's MurG-targeted mechanism is distinct from the lipid II-binding or membrane-disruption mechanisms of other in-class agents, conferring a lack of cross-resistance with major antimicrobial classes [3]. Oral enramycin is minimally absorbed systemically, resulting in rapid fecal excretion (87-100% within 6-12 h in broilers) —a pharmacokinetic profile that differentiates it from more systemically available alternatives and influences withdrawal period determinations. These differences carry direct implications for efficacy against Clostridium perfringens, resistance management strategies, and compliance with maximum residue limits (MRLs).

Enramycin Comparative Evidence: Quantified Differentiation in MIC Potency, Resistance Epidemiology, and Pharmacokinetics


Enramycin Demonstrates Superior MIC Potency Against Clostridium perfringens Compared to Bacitracin, Virginiamycin, and Avilamycin

Enramycin exhibits the lowest minimum inhibitory concentration (MIC) against both chicken-origin (CVCC52) and swine-origin (CVCC2038) Clostridium perfringens strains among seven tested antibiotics [1]. Against the chicken strain CVCC52, enramycin MIC was 0.6 μg/mL, compared to virginiamycin at 0.8 μg/mL [1]. Against the swine strain CVCC2038, enramycin MIC was 0.2 μg/mL, whereas avilamycin MIC was 0.25 μg/mL and virginiamycin MIC was 0.8 μg/mL [1]. A separate study using a porcine C. perfringens field isolate confirmed enramycin MIC at 1.6 μg/mL, compared to olaquindox at 4 μg/mL and bacitracin zinc (15%) at 6 μg/mL [2].

Clostridium perfringens minimum inhibitory concentration necrotic enteritis broiler chickens

Enramycin Shows Zero Observed Resistance in Enterococcus Field Isolates Versus Extreme Bacitracin Resistance (96.7%)

In a nationwide surveillance study of 106 E. faecium and 56 E. faecalis isolates from 61 pig farms across 18 Chinese provinces, enramycin demonstrated complete absence of resistance (0% resistant isolates), whereas bacitracin exhibited extremely high resistance frequencies of 96.7% in E. faecium and 87.8% in E. faecalis [1]. This represents a stark differential in resistance epidemiology that carries direct implications for growth promoter selection in swine production systems with endemic Enterococcus populations.

Enterococcus faecium antimicrobial resistance swine isolates growth promoters epidemiological surveillance

Enramycin Exhibits Near-Zero Oral Bioavailability with 87-100% Fecal Excretion Within 6-12 Hours

Enramycin demonstrates minimal gastrointestinal absorption following oral administration, with 87.0% to 100% of the administered dose excreted unchanged in feces within 6 to 12 hours post-dosing in broiler chickens [1]. In piglets, 55.0% of enramycin was excreted fecally within 6 hours, with only 0.28% detected in urine [1]. Following 1-week continuous administration, tissue residues in piglets remained below 25 μg/kg across all measured organs on the day of withdrawal [2]. This near-zero systemic bioavailability profile directly underpins the established 7-day withdrawal period for both swine and poultry .

pharmacokinetics oral bioavailability residue depletion withdrawal period broiler chickens

Enramycin's MurG-Targeted Mechanism Confers Absence of Cross-Resistance with Major Antibiotic Classes

Enramycin inhibits the MurG transferase enzyme, which catalyzes the transglycosylation reaction in the terminal step of peptidoglycan biosynthesis—a target distinct from the D-Ala-D-Ala binding site of vancomycin and the transpeptidase targets of β-lactams [1]. This mechanistic divergence translates to a documented absence of cross-resistance between enramycin and commercially available antibiotics including tetracycline, chloramphenicol, erythromycin, kanamycin, and streptomycin [2]. Furthermore, enramycin retains activity against vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) .

MurG inhibition peptidoglycan biosynthesis cross-resistance antimicrobial stewardship vancomycin-resistant Enterococcus

Enramycin Feed Stability: 90% Potency Retention After 12 Weeks at Room Temperature

Enramycin demonstrates robust stability under standard feed manufacturing and storage conditions. When incorporated into complete feed and stored at room temperature for 12 weeks, enramycin retains ≥90% of its initial potency [1]. Additionally, the compound maintains >90% potency after 4 months of storage at 40°C under dry conditions, though elevated humidity accelerates degradation [1]. The compound also exhibits stability during pelleting processes, with minimal degradation observed under typical feed manufacturing thermal conditions .

feed stability potency retention premix formulation quality control storage conditions

Enramycin Epidemiological Cut-Off Value (ECOFF) for Enterococcus: 8 μg/mL Versus Bacitracin 32 μg/mL

Using ECOFFinder statistical modeling per CLSI-VET guidelines, the epidemiological cut-off value (ECOFF) for enramycin against animal-derived Enterococcus isolates was established at 8 μg/mL, compared to 32 μg/mL for bacitracin [1]. This 4-fold difference in ECOFF values reflects the distinct wild-type susceptibility distributions of Enterococcus populations to these two agents. However, it is critical to note that despite the lower ECOFF, Enterococcus isolates exhibited a high resistance rate (80.06%) to enramycin based on this ECOFF threshold, compared to 24.96% for bacitracin [1]. This paradoxical finding indicates that while the intrinsic activity (as measured by wild-type MIC distribution) differs, the acquired resistance epidemiology in certain regions may favor bacitracin for Enterococcus control specifically.

epidemiological cut-off value ECOFF Enterococcus resistance monitoring antimicrobial susceptibility

Enramycin Procurement-Relevant Application Scenarios: Evidence-Based Use Cases for Swine and Poultry Production


Necrotic Enteritis Prevention in Broiler Chickens Where C. perfringens MIC Potency is Critical

In broiler production systems where necrotic enteritis represents a significant economic and welfare burden, enramycin's MIC superiority over alternative growth promoters provides a quantifiable advantage. With an MIC of 0.6 μg/mL against chicken-origin C. perfringens CVCC52—25% lower than virginiamycin at 0.8 μg/mL [1]—enramycin delivers enhanced pathogen suppression at equivalent inclusion rates. Standard broiler feed inclusion levels of 1-5 g enramycin per 1000 kg feed (1-5 ppm) leverage this potency differential to maintain intestinal health during critical grow-out phases. This scenario is particularly relevant for operations transitioning away from ionophore anticoccidials or facing subclinical necrotic enteritis challenges.

Swine Production Systems with Documented Bacitracin-Resistant Enterococcus Populations

For swine operations located in regions where bacitracin resistance in Enterococcus faecium and E. faecalis exceeds 80-95%—as documented in recent Chinese surveillance [1]—enramycin presents a functionally viable alternative with zero observed resistance (0% resistance in identical isolate panels). At recommended inclusion rates of 2.5-20 g per 1000 kg feed for swine , enramycin maintains growth promotion and gut health benefits without the efficacy compromise associated with widespread bacitracin resistance. This application is especially relevant for nursery and grower-finisher phases where Enterococcus-associated enteric challenges contribute to performance variability.

Export-Oriented Production Requiring Strict MRL Compliance and Defined Withdrawal Periods

Enramycin's near-zero oral bioavailability and rapid fecal excretion kinetics (87-100% excretion within 6-12 h in broilers [1]) directly support a 7-day withdrawal period for both swine and poultry . Tissue residues remain below 25 μg/kg across all organs on the day of withdrawal following 1-week continuous administration [2]. This pharmacokinetic profile is particularly valuable for export-oriented producers subject to rigorous MRL monitoring (e.g., 30 μg/kg MRL established in key markets [3]), as it minimizes the risk of violative residues and associated trade disruptions.

Antimicrobial Stewardship Programs Requiring Cross-Resistance-Free Growth Promoters

In production systems implementing antimicrobial stewardship protocols that prioritize preservation of medically important antibiotic classes, enramycin's MurG-targeted mechanism offers a documented absence of cross-resistance with tetracyclines, macrolides, aminoglycosides, and other clinically relevant agents [1]. This mechanistic independence allows enramycin to function as a dedicated growth promoter without contributing to co-selection pressure on human-use antibiotics. Furthermore, its retained activity against VRE and MRSA provides an additional layer of biosecurity in operations where resistant strain introduction is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.